(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid structure and stereochemistry
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid structure and stereochemistry
An In-depth Technical Guide to (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid: Structure, Stereochemistry, and Applications
Introduction
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a non-proteinogenic, cyclic amino acid derivative that has garnered significant attention within the scientific community. As a chiral building block, its rigid pyrrolidine scaffold, combined with a specific stereochemical arrangement, makes it an invaluable tool in asymmetric synthesis, medicinal chemistry, and materials science. The precise three-dimensional orientation of its functional groups—a carboxylic acid at the 2-position and a phenyl group at the 5-position—is fundamental to its utility, enabling the construction of complex molecular architectures with a high degree of stereocontrol.
This guide provides a comprehensive technical overview of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its core structural features, elucidate the nuances of its stereochemistry, outline synthetic and analytical methodologies, and explore its diverse applications as a versatile synthetic intermediate.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound consists of a five-membered saturated heterocycle, the pyrrolidine ring. The key substituents are a carboxylic acid group at the C2 position and a phenyl group at the C5 position. The nitrogen atom of the pyrrolidine ring can be unprotected or, more commonly in synthesis, protected with groups such as tert-butyloxycarbonyl (Boc) or 9-fluorenylmethoxycarbonyl (Fmoc) to manage its reactivity during synthetic transformations like peptide coupling.[1][][3][4]
The N-protected derivatives, such as Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, are stable, white solids that are soluble in many organic solvents, enhancing their versatility in a wide range of chemical reactions.[][4]
Table 1: Physicochemical Properties and Identifiers
| Property | Value |
| IUPAC Name | (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₁H₁₃NO₂ |
| Molecular Weight | 191.23 g/mol |
| CAS Number | 756429-27-3[5] |
| Appearance | White to off-white solid/powder[] |
| Key Derivatives | Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 221352-49-4)[][6] Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9)[4][7] |
A Deep Dive into Stereochemistry
The defining characteristic of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is its distinct stereochemistry, which dictates its shape and how it interacts with other chiral molecules. The molecule possesses two stereogenic centers at the C2 and C5 positions of the pyrrolidine ring.
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Absolute Configuration: The designation (2S, 5R) refers to the absolute configuration at these two centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The 'S' configuration at C2 and the 'R' configuration at C5 are crucial for its specific applications in asymmetric synthesis.
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Relative Stereochemistry (Diastereomerism): The (2S,5R) arrangement places the bulky phenyl group and the carboxylic acid group on opposite faces of the pyrrolidine ring, resulting in a trans configuration. This contrasts with the cis diastereomers, (2S,5S) and (2R,5R). The trans relationship minimizes steric hindrance and locks the pyrrolidine ring into a more rigid, predictable conformation, which is highly desirable for a chiral building block.
This precise stereochemical control is essential for its function in molecular recognition and asymmetric catalysis, where it can effectively induce chirality in newly formed molecules.[][8]
Synthesis and Purification
The synthesis of enantiomerically pure (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a non-trivial process that requires stereoselective methods. Common strategies often involve asymmetric synthesis or the resolution of a racemic mixture of the trans diastereomer. One established approach involves a diastereoselective 1,3-dipolar cycloaddition reaction between an azomethine ylide and a chiral dipolarophile, followed by subsequent chemical transformations.
Illustrative Synthetic Workflow
Below is a generalized, step-by-step protocol for a synthetic sequence that could yield the N-protected form of the target molecule.
Protocol: Synthesis of Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid
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Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting materials, typically an N-substituted glycine ester and benzaldehyde, in a suitable dry solvent like dichloromethane (DCM) or toluene.
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Ylide Formation: Add a Lewis acid or a suitable catalyst to facilitate the in-situ formation of the azomethine ylide.
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Cycloaddition: Introduce a chiral acrylate or another suitable dipolarophile to the reaction mixture. The reaction is stirred at a controlled temperature (ranging from ambient to elevated temperatures) to promote the [3+2] cycloaddition. The choice of chiral auxiliary on the dipolarophile is critical for inducing the desired (2S,5R) stereochemistry.
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Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted using standard liquid-liquid extraction techniques. The resulting mixture of diastereomers is then purified by column chromatography to isolate the desired stereoisomer.
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Hydrolysis and Protection: The ester group of the purified cycloadduct is hydrolyzed to the carboxylic acid under basic conditions (e.g., using LiOH). Subsequently, the nitrogen atom is protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product.
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Final Purification: The final N-Boc protected product is purified by recrystallization or chromatography to achieve high purity (≥97% by HPLC).[4]
Caption: Generalized workflow for the synthesis of the target molecule.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid and its derivatives.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Specific proton-proton coupling constants (J-values) can help establish the trans relationship between the protons at C2 and C5. For example, a relatively small coupling constant between H2 and H5 is indicative of a trans configuration.[9][10]
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High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the chemical purity of the final compound.[1] Chiral HPLC, using a suitable chiral stationary phase, is employed to determine the enantiomeric excess (e.e.) and confirm the enantiopurity of the product.
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X-ray Crystallography: This is the definitive technique for unambiguously determining the absolute and relative stereochemistry of the molecule.[10][11] It provides precise information on bond lengths, bond angles, and the solid-state conformation.
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Optical Rotation: As a chiral molecule, it will rotate plane-polarized light. The specific rotation ([α]D) is a characteristic physical property used to confirm the enantiomeric form. For example, Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid has a reported specific rotation of [a]²⁰D = -15 ± 1° (c=1 in CHCl₃).[4]
Key Applications in Science and Industry
The unique structural and stereochemical features of this molecule make it a valuable component in several areas of chemical science.
Peptide Synthesis and Drug Discovery
The compound is widely used as a constrained amino acid analogue in peptide synthesis.[1][3] Incorporating this rigid scaffold into a peptide chain can induce specific secondary structures (e.g., turns or helices), which can enhance biological activity, selectivity, and metabolic stability. Its N-Fmoc and N-Boc protected forms are ideal for use in solid-phase peptide synthesis (SPPS).[3][4]
In medicinal chemistry, it serves as a crucial intermediate for pharmaceuticals, particularly those targeting neurological disorders or requiring precise ligand-receptor interactions.[1][3] The carboxylic acid functional group is a key feature in many active compounds, though it can sometimes be replaced by bioisosteres to improve pharmacokinetic properties.[12][13]
Asymmetric Catalysis
The pyrrolidine ring is a "privileged scaffold" in asymmetric catalysis, most famously exemplified by proline. Derivatives like (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid can be used as chiral ligands for metal-catalyzed reactions or as organocatalysts themselves. The defined stereochemistry allows for the creation of a specific chiral environment around a catalytic center, enabling the production of enantiomerically enriched products.[1]
Materials Science
The compound and its derivatives are also being explored in the development of novel materials, such as polymers and nanomaterials, where the introduction of chirality can lead to unique material properties.[3]
Conclusion
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is more than just a chemical compound; it is a precision tool for molecular construction. Its well-defined structure and, most importantly, its fixed trans stereochemistry provide chemists with a reliable building block for creating complex, three-dimensional molecules with a high degree of control. From enhancing the efficacy of peptide-based therapeutics to driving stereoselective catalytic reactions, its contributions to synthetic and medicinal chemistry are significant and continue to expand. The rigorous methods developed for its synthesis and characterization ensure that researchers have access to a high-purity, stereochemically defined reagent, empowering further innovation in drug discovery and beyond.
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